molecular formula C14H9ClINO4 B4206870 2-chloro-4-nitrobenzyl 2-iodobenzoate

2-chloro-4-nitrobenzyl 2-iodobenzoate

Cat. No.: B4206870
M. Wt: 417.58 g/mol
InChI Key: CVGOQYAEUFUKQG-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzyl 2-iodobenzoate is a halogenated aromatic ester comprising two distinct functional moieties:

  • 2-Chloro-4-nitrobenzyl group: A benzyl derivative substituted with chlorine (Cl) at position 2 and a nitro (NO₂) group at position 4. These substituents confer strong electron-withdrawing effects, enhancing electrophilic reactivity and influencing intermolecular interactions.

Such reactions typically employ coupling agents (e.g., DCC, DMAP) or acid catalysts.

Applications: Potential uses include:

  • Photocatalysis: The iodine atom may participate in redox quenching, as observed in photocatalytic alkynylation reactions involving 2-iodobenzoate derivatives .
  • Material Science: Nitro and iodo groups can influence crystal packing via halogen bonding (e.g., C–I⋯O–N interactions) and hydrogen bonding, as seen in related compounds .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClINO4/c15-12-7-10(17(19)20)6-5-9(12)8-21-14(18)11-3-1-2-4-13(11)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGOQYAEUFUKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClINO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl 2-iodobenzoate typically involves the esterification of 2-chloro-4-nitrobenzyl alcohol with 2-iodobenzoic acid. The reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitrobenzyl 2-iodobenzoate can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Substituted benzyl derivatives.

    Reduction: 2-chloro-4-aminobenzyl 2-iodobenzoate.

    Oxidation: 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

2-chloro-4-nitrobenzyl 2-iodobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 2-iodobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

2-Iodobenzoate Esters

Compounds sharing the 2-iodobenzoate moiety exhibit variations in the esterifying alcohol, affecting reactivity and applications:

Compound Name Substituents on Alcohol Moiety Key Properties/Applications Reference
4-Nitrophenyl 2-iodobenzoate 4-Nitrophenyl Forms sheets via C–H⋯O and I⋯NO₂ interactions; studied for crystal engineering
(E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate p-Tolyloxy with alkenyl chain Synthesized via Suzuki–Miyaura coupling (82% yield); used in polymer research
tert-Butyl 2-iodobenzoate tert-Butyl Higher steric bulk; used as a synthetic intermediate
Target Compound 2-Chloro-4-nitrobenzyl Combines electron-withdrawing Cl/NO₂ with iodine; potential dual functionality in redox and electrophilic reactions

Key Observations :

  • The 4-nitrophenyl derivative () highlights the role of nitro groups in directing crystal packing, a feature likely shared with the target compound.
  • Alkenyl-substituted esters (e.g., ) demonstrate synthetic versatility via cross-coupling, suggesting similar routes for the target compound.
  • tert-Butyl esters () exhibit enhanced stability compared to benzyl esters, which may influence storage or reaction conditions.

Nitrobenzyl and Halogenated Derivatives

Compounds with nitro or halogen substituents on the benzyl group:

Compound Name Structure Key Properties/Applications Reference
2-Chloro-4-nitrobenzyl alcohol Benzyl alcohol with Cl (2) and NO₂ (4) Intermediate for ester synthesis; analyzed via reverse-phase HPLC
4-[(E)-...]phenyl 2-iodobenzoate Complex hydrazone-substituted phenyl Molecular weight 561.76; studied for heterocycle synthesis
2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid Sulfonamide with I and Cl Inhibitor of cancer cell growth; intermediate for thiazine derivatives

Key Observations :

  • The sulfonamide derivative () demonstrates bioactivity, suggesting that the target compound’s nitro group could be leveraged in medicinal chemistry.
  • HPLC analysis of 2-chloro-4-nitrobenzyl alcohol () provides a methodological framework for purity assessment of the target compound.

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Weight Key Functional Groups Notable Interactions
2-Chloro-4-nitrobenzyl 2-iodobenzoate ~435.5 (estimated) Cl, NO₂, I Halogen bonding, H-bonding
4-Nitrophenyl 2-iodobenzoate 399.11 NO₂, I I⋯NO₂, C–H⋯O
2-Chloro-4-nitrobenzyl alcohol 187.58 Cl, NO₂, -OH H-bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4-nitrobenzyl 2-iodobenzoate
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2-chloro-4-nitrobenzyl 2-iodobenzoate

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